![molecular formula C12H11BrN2O3 B1418670 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide CAS No. 1158774-34-5](/img/structure/B1418670.png)
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide
Descripción general
Descripción
“3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” is a chemical compound used in various scientific and industrial applications . It is also known as “4-(4-Nitrobenzyl)pyridine” and has the molecular formula C12H10N2O3 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.22 .Aplicaciones Científicas De Investigación
-
- Application : Pyridine hydrobromide may be used in chemical synthesis studies . It is quite useful for brominations of ketones on a micro or semimicro scale .
- Method of Application : The exact method of application can vary depending on the specific reaction or synthesis being carried out. Generally, it involves adding the pyridine hydrobromide to the reaction mixture containing the ketone to be brominated .
- Results or Outcomes : The bromination of the ketone results in the formation of a bromoketone .
-
- Application : In a study, a novel nano-magnetic metal–organic frameworks based on Fe3O4 namely Fe3O4@ MIL–101(Cr)–N(CH2PO3)2 was synthesized and fully characterized . The prepared sample was used as a catalyst in the synthesis of pyrazolo [3,4–b] pyridines .
- Method of Application : The method involved a condensation reaction of aldehydes, 5–(1H–Indol–3–yl)– 2H–pyrazol–3–ylamine and 3–(cyanoacetyl)indole via a CVABO .
- Results or Outcomes : The products were obtained with high yields at 100 °C and under solvent-free conditions .
- Scientific Field : Environmental Toxicology
- Application : A study used 4-(4-nitrobenzyl)pyridine, a compound structurally similar to 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, to test for alkylating agents following chemical oxidative activation .
- Method of Application : A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was used to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), which produces a violet color following alkylation .
- Results or Outcomes : The test generally gave positive and negative responses where expected . A high degree of linear correlation (r>0.97) was obtained for some compounds .
Safety And Hazards
The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRUNRSXXWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)

amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
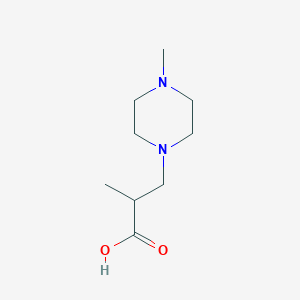

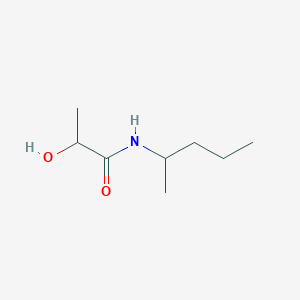
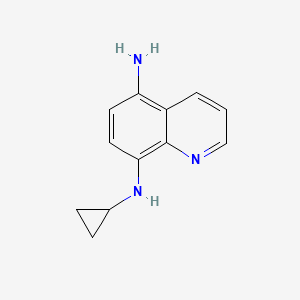
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
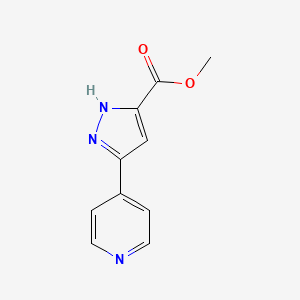
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
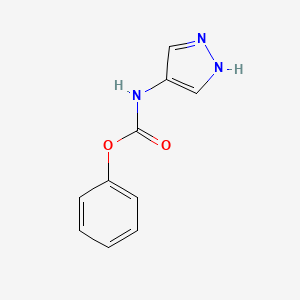
![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)